molecular formula C19H19Cl2FN2O2 B2501288 1-(3,4-dichlorophenyl)-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea CAS No. 1251640-44-4

1-(3,4-dichlorophenyl)-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea

Cat. No.: B2501288
CAS No.: 1251640-44-4
M. Wt: 397.27
InChI Key: NUXODVGRTBHWBT-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea typically involves the following steps:

    Formation of the oxan-4-yl intermediate: This step involves the reaction of 4-(4-fluorophenyl)oxan-4-yl with a suitable reagent to form the oxan-4-yl intermediate.

    Coupling with dichlorophenyl isocyanate: The oxan-4-yl intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea: Lacks the oxan-4-yl group, leading to different chemical properties and applications.

    1-(3,4-dichlorophenyl)-3-(4-methylphenyl)urea:

Uniqueness

1-(3,4-dichlorophenyl)-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea is unique due to the presence of both dichlorophenyl and fluorophenyl groups, as well as the oxan-4-yl moiety

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[4-(4-fluorophenyl)oxan-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2FN2O2/c20-16-6-5-15(11-17(16)21)24-18(25)23-12-19(7-9-26-10-8-19)13-1-3-14(22)4-2-13/h1-6,11H,7-10,12H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXODVGRTBHWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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